molecular formula C16H32N2O2 B8240751 N1,N4-Dibutyl-N1,N4-diethylsuccinamide

N1,N4-Dibutyl-N1,N4-diethylsuccinamide

Cat. No.: B8240751
M. Wt: 284.44 g/mol
InChI Key: XNHCTMSEZBGBEZ-UHFFFAOYSA-N
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Description

Overview of Substituted Succinamide (B89737) Derivatives in Contemporary Chemical Research

Substituted succinamide and its related succinimide (B58015) derivatives are a class of compounds that have garnered significant attention in contemporary chemical research due to their diverse biological activities and applications as synthetic intermediates. nih.gov These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional materials.

Research has demonstrated that the biological and chemical properties of succinamide derivatives can be finely tuned by altering the substituents on the nitrogen atoms and the succinamide backbone. For instance, various substituted succinimides have been investigated for their anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. nih.gov They are also explored as enzyme inhibitors, showcasing their potential in therapeutic applications. nih.govmdpi.com The core succinimide structure is a key pharmacophore in several established drugs.

Rationale for Advanced Investigation of N1,N4-Dibutyl-N1,N4-diethylsuccinamide

While specific research solely dedicated to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader interest in tetra-substituted succinamides and related compounds. The presence of four alkyl groups (two butyl and two ethyl) on the nitrogen atoms significantly increases the lipophilicity of the molecule compared to simpler succinamides. This property can be crucial for applications where solubility in nonpolar solvents or transport across biological membranes is desired.

The specific combination of butyl and ethyl groups could be explored for its unique steric and electronic effects on the molecule's conformation and reactivity. In the field of materials science, such tetra-alkylated succinamides could be investigated as plasticizers, lubricants, or components of polymer formulations. In medicinal chemistry, while less common than N-aryl or N-heterocyclic succinimides, fully aliphatic derivatives might be studied for specific biological activities where a non-aromatic structure is preferred to avoid certain metabolic pathways or off-target effects.

The synthesis and characterization of this compound would also contribute to the fundamental understanding of the structure-property relationships within the broader class of succinamides. Detailed studies of its conformational dynamics, spectroscopic properties, and reactivity would provide valuable data for computational modeling and the rational design of new succinamide-based molecules with tailored functionalities.

Historical Context and Evolution of Amidic Compounds in Organic and Inorganic Chemistry

The study of amides is a cornerstone of organic chemistry, with a rich history dating back to the early days of the discipline. wikipedia.orgmasterorganicchemistry.combritannica.com Amides are characterized by a carbonyl group bonded to a nitrogen atom and are fundamental to the structure of proteins, where they form the peptide bonds that link amino acids. teachy.ai The stability and planarity of the amide bond are key features that dictate the structure and function of these vital biomolecules.

Historically, the synthesis of the amide bond has been a central theme in organic synthesis. wikipedia.org Early methods often involved harsh reaction conditions, but the 20th century saw the development of a vast array of coupling reagents and milder techniques, largely driven by the demands of peptide synthesis. teachy.ai This evolution has enabled the construction of increasingly complex amide-containing molecules with high efficiency and stereocontrol.

In inorganic chemistry, the amide ligand (NH2-) and its substituted derivatives are important in coordination chemistry. Metal amides are highly reactive compounds used as strong bases and as precursors for the synthesis of other organometallic and coordination complexes. The study of metal-amide bonding and reactivity has contributed significantly to our understanding of catalysis and materials science.

The development of succinamide and its derivatives is a part of this broader historical narrative. The ready availability of succinic acid, a product of fermentation and a key intermediate in metabolism, provided an accessible starting material for the synthesis of a wide range of succinamide-based compounds for various applications in chemistry and related sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dibutyl-N,N'-diethylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O2/c1-5-9-13-17(7-3)15(19)11-12-16(20)18(8-4)14-10-6-2/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCTMSEZBGBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C(=O)CCC(=O)N(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N1,n4 Dibutyl N1,n4 Diethylsuccinamide

Established Synthetic Pathways for N,N'-Disubstituted Succinamides

The traditional synthesis of N,N'-disubstituted succinamides primarily relies on two robust and well-documented strategies: the use of coupling reagents to facilitate amide bond formation directly from succinic acid, and the reaction of amines with more reactive succinic acid derivatives.

Amide Bond Formation via Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires the removal of water. Coupling reagents are widely employed to overcome this challenge by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. nih.gov For the synthesis of N1,N4-Dibutyl-N1,N4-diethylsuccinamide, this would involve the reaction of succinic acid with N-butyl-N-ethylamine in the presence of a suitable coupling agent.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization in the case of chiral substrates. researchgate.netpeptide.com Phosphonium-based reagents, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective. peptide.comsigmaaldrich.com

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate. This intermediate is then readily attacked by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the final product.

Table 1: Representative Coupling Reagents for Amide Bond Formation

Coupling Reagent Class Typical Reaction Conditions Byproducts
Dicyclohexylcarbodiimide (DCC) Carbodiimide Room temperature, various organic solvents (e.g., DCM, DMF) Dicyclohexylurea (DCU)
Diisopropylcarbodiimide (DIC) Carbodiimide Similar to DCC, byproduct is more soluble Diisopropylurea (DIU)
BOP Phosphonium Room temperature, typically with a tertiary amine base (e.g., DIPEA) Hexamethylphosphoramide (HMPA)
HBTU Uronium/Aminium Room temperature, with a tertiary amine base Tetramethylurea

Reaction of Succinic Acid Derivatives with Amines

An alternative and frequently used approach involves the conversion of succinic acid into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), prior to reaction with the amine. masterorganicchemistry.com This two-step process circumvents the need for a coupling reagent in the final amidation step.

Succinyl chloride, the di-acid chloride of succinic acid, is highly electrophilic and reacts readily with secondary amines like N-butyl-N-ethylamine to form this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Succinic anhydride is another common precursor. The reaction of succinic anhydride with an amine initially forms a succinamic acid intermediate. mdpi.comnih.govbeilstein-archives.org A second step, often requiring heat or a dehydrating agent, is then necessary to form the second amide bond and the final succinamide (B89737) product. For a symmetrically substituted succinamide like the target compound, this would involve a subsequent reaction with the same amine.

Novel Synthetic Routes for this compound

While established methods are reliable, research continues to focus on developing more efficient, scalable, and environmentally friendly synthetic strategies.

Development of Efficient and Scalable Synthesis Strategies

For industrial applications, the development of scalable synthetic routes is crucial. This often involves optimizing reaction conditions to maximize yield, minimize waste, and simplify purification processes. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are particularly attractive. For instance, a one-pot method for synthesizing N-substituted succinimides from succinic anhydride and amines in the presence of zinc and acetic acid has been reported, which could potentially be adapted for succinamide synthesis. ijcps.org The use of heterogeneous catalysts, such as Nb2O5, for the direct synthesis of diamides from dicarboxylic acids and amines presents a sustainable and reusable option. nih.gov

Exploration of Alternative Precursors and Reaction Conditions

The exploration of alternative starting materials and reaction conditions can lead to improved synthetic routes. For example, the direct synthesis of amides from carboxylic acids and amines has been achieved using borate (B1201080) esters like B(OCH2CF3)3, which offers an operationally simple procedure with a straightforward workup. acs.org Green chemistry approaches, such as conducting the reaction in hot water without a catalyst, have been successfully applied to the synthesis of N-substituted succinimides and could be investigated for succinamide formation. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of the amide bonds in this compound follows the general mechanism of nucleophilic acyl substitution. youtube.com

When a coupling reagent is used, the carboxylic acid is first activated to form a reactive intermediate. In the case of carbodiimides, an O-acylisourea intermediate is formed. researchgate.net This intermediate is then attacked by the nucleophilic nitrogen of the N-butyl-N-ethylamine. The subsequent collapse of the tetrahedral intermediate leads to the formation of the amide bond and the release of the urea (B33335) byproduct.

In the reaction involving succinyl chloride, the highly electrophilic carbonyl carbon of the acyl chloride is directly attacked by the amine. The chloride ion is an excellent leaving group, facilitating the formation of the tetrahedral intermediate, which then eliminates the chloride to yield the amide.

For reactions starting with succinic anhydride, the initial step is the ring-opening of the anhydride by the amine to form a succinamic acid. The formation of the second amide bond then requires the activation of the remaining carboxylic acid group, which can be achieved through heating (to drive off water) or by using a coupling agent, following a similar mechanism as described above.

A plausible mechanism for the direct reaction of succinic acid and an amine in hot water involves the protonation of the carbonyl oxygen of the carboxylic acid by a water molecule, which increases the electrophilicity of the carbonyl carbon. The amine can then attack the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the amide bond. researchgate.net

Elucidation of Reaction Intermediates

The synthesis of this compound would likely proceed through the reaction of a succinic acid derivative with N-ethyl-N-butylamine. The nature of the reaction intermediates is dependent on the chosen starting material.

From Succinyl Chloride: The reaction of succinyl chloride with N-ethyl-N-butylamine is a rapid and highly exothermic reaction that likely proceeds through a nucleophilic acyl substitution mechanism. The initial attack of the amine on one of the acyl chloride groups would form a tetrahedral intermediate. This intermediate would then collapse, expelling a chloride ion to form the mono-acylated product, N-butyl-N-ethyl-4-chloro-4-oxobutanamide. A subsequent reaction with a second equivalent of the amine would lead to the formation of a second tetrahedral intermediate, which upon collapse and loss of another chloride ion, would yield the final product, this compound.

From Succinic Anhydride: The reaction between succinic anhydride and a secondary amine like N-ethyl-N-butylamine typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. stackexchange.com This leads to the ring-opening of the anhydride and the formation of a succinamic acid derivative, specifically 4-((butyl(ethyl)amino)carbonyl)butanoic acid, as a stable intermediate. masterorganicchemistry.com For this intermediate to be converted to the final diamide (B1670390), a coupling agent or further activation of the carboxylic acid group would be necessary.

From Succinic Acid: The direct amidation of succinic acid with N-ethyl-N-butylamine requires harsh conditions, such as high temperatures, to drive off the water formed. mdpi.com The reaction proceeds through the formation of an ammonium (B1175870) carboxylate salt intermediate. This salt is in equilibrium with the starting materials, and the removal of water is necessary to shift the equilibrium towards the formation of the amide bond.

A plausible reaction pathway for the formation of this compound from succinyl chloride is depicted below:

Plausible Reaction Intermediates in the Synthesis of this compound

Starting Material Amine Key Intermediate(s) Final Product
Succinyl chloride N-ethyl-N-butylamine Tetrahedral intermediates, N-butyl-N-ethyl-4-chloro-4-oxobutanamide This compound
Succinic anhydride N-ethyl-N-butylamine 4-((butyl(ethyl)amino)carbonyl)butanoic acid This compound (with coupling agent)
Succinic acid N-ethyl-N-butylamine Ammonium carboxylate salt This compound (with water removal)

Kinetic Studies of Synthesis Pathways

The following table presents hypothetical kinetic data for the synthesis of this compound, based on studies of similar reactions.

Hypothetical Kinetic Data for the Synthesis of this compound at 25°C

Reaction Rate Law Rate Constant (k) Solvent
Succinyl chloride + 2 N-ethyl-N-butylamine Rate = k[Succinyl chloride][N-ethyl-N-butylamine] High (e.g., > 1 M⁻¹s⁻¹) Dichloromethane
Succinic anhydride + N-ethyl-N-butylamine Rate = k[Succinic anhydride][N-ethyl-N-butylamine] Moderate (e.g., 10⁻² - 10⁻¹ M⁻¹s⁻¹) Acetonitrile
Succinic acid + 2 N-ethyl-N-butylamine Rate = k[Succinic acid][N-ethyl-N-butylamine]² Low (e.g., < 10⁻⁴ M⁻²s⁻¹) (at elevated temp.) Toluene (with water removal)

Catalytic Approaches in this compound Synthesis

Organocatalysis in Amide Bond Formation

Organocatalysis offers a metal-free alternative for the formation of amide bonds. Various organocatalysts have been developed for the direct amidation of carboxylic acids. researchgate.net For the synthesis of this compound from succinic acid, boronic acids or triarylsilanols could potentially be employed as catalysts. acs.orgacs.org These catalysts typically activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The use of an organocatalyst could allow for milder reaction conditions compared to the uncatalyzed thermal method.

Potential Organocatalysts for the Synthesis of this compound

Catalyst Type Example Catalyst Plausible Reaction Conditions Proposed Advantage
Boronic Acid Derivatives Phenylboronic acid Toluene, reflux, with azeotropic water removal Milder conditions than uncatalyzed reaction
Triarylsilanols Tris(p-bromophenyl)silanol Mesitylene, 160°C Avoids the need for pre-activation of the carboxylic acid
Brønsted Acids Chiral phosphoric acids o-xylene, 50°C (for atroposelective synthesis, if applicable) Potential for asymmetric induction in chiral analogues

Transition Metal-Catalyzed Methods for Succinamide Derivatization

Transition metal catalysis is a powerful tool for the functionalization of C-H bonds. While the direct synthesis of this compound is less likely to be transition-metal catalyzed, these methods are highly relevant for the derivatization of the succinamide backbone. researchgate.net For instance, palladium-catalyzed C-H arylation could potentially be used to introduce aryl groups at the α-positions of the succinamide core, provided a suitable directing group is present. nih.gov Similarly, nickel-catalyzed methods could be employed for the functionalization of C(sp³)-H bonds adjacent to the nitrogen atoms. researchgate.net

Hypothetical Transition Metal-Catalyzed Derivatization of a Succinamide Scaffold

Catalyst System Transformation Substrate Scope (Analogous Systems) Potential Product
Pd(OAc)₂ / Chiral Phosphoric Acid Enantioselective α-C-H arylation of thioamide derivatives Aryl boronic acids α-Aryl-N1,N4-Dibutyl-N1,N4-diethylsuccinamide
Ni(cod)₂ / NHC ligand α-C-H functionalization of amides Alkyl halides α-Alkyl-N1,N4-Dibutyl-N1,N4-diethylsuccinamide
Rh(III) complexes C-H activation and annulation Alkenes, alkynes Fused heterocyclic systems containing the succinamide motif

Post-Synthetic Modification and Derivatization of this compound

Functional Group Interconversions

Once synthesized, this compound can undergo various functional group interconversions, typical for tertiary amides.

Reduction: The two amide carbonyl groups can be reduced to methylene (B1212753) groups to afford the corresponding diamine, N1,N4-dibutyl-N1,N4-diethylethane-1,2-diamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com Milder reagents such as dialkylboranes have also been shown to reduce tertiary amides to amines. acs.org

Hydrolysis: The amide bonds can be cleaved through hydrolysis under acidic or basic conditions to regenerate succinic acid and N-ethyl-N-butylamine. chemguide.co.uk Tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, often requiring forcing conditions. umich.eduarkat-usa.org

Plausible Functional Group Interconversions of this compound

Transformation Reagent(s) Product(s) Typical Conditions
Reduction Lithium aluminum hydride (LiAlH₄) N1,N4-dibutyl-N1,N4-diethylethane-1,2-diamine Anhydrous THF, reflux
Acidic Hydrolysis Aqueous HCl or H₂SO₄ Succinic acid, N-ethyl-N-butylammonium salt Reflux
Basic Hydrolysis Aqueous NaOH or KOH Sodium succinate, N-ethyl-N-butylamine Reflux

Chiral Derivatization Strategies

While this compound is an achiral molecule, chiral derivatization strategies become relevant when considering the synthesis of stereochemically defined analogues or for analytical purposes such as separating enantiomeric impurities. Chiral derivatization involves the reaction of a compound with a chiral reagent to produce a mixture of diastereomers, which can then be separated or distinguished by techniques like chromatography or NMR spectroscopy.

For a molecule like this compound, chirality could be introduced by modifying the succinamide backbone, for instance, by introducing substituents at the 2- and 3-positions of the succinyl chain. The synthesis of such chiral succinimide (B58015) derivatives has been a subject of interest, with methods like catalytic asymmetric synthesis and stereodivergent synthesis via asymmetric transfer hydrogenation being developed. researchgate.netnih.gov

Should a chiral precursor be used in the synthesis, for example, a chiral substituted succinic acid, chiral derivatizing agents could be employed to determine the enantiomeric excess of the starting material or intermediates. Common chiral derivatizing agents for carboxylic acids include chiral amines or alcohols, which form diastereomeric amides or esters, respectively. These diastereomers can then be quantified using chromatographic or spectroscopic methods.

Furthermore, if a chiral version of the amine precursor, N-butyl-N-ethylamine, were used, its enantiopurity could be assessed using chiral derivatizing agents. For instance, chiral acids or acid chlorides can be reacted with the amine to form diastereomeric amides, allowing for the determination of enantiomeric excess by NMR or HPLC.

While no specific chiral derivatization strategies for this compound have been documented due to its achiral nature, the principles of chiral derivatization are broadly applicable to its potential chiral analogues or precursors.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of amides is a significant area of research, aimed at reducing the environmental impact of chemical processes. ucl.ac.uk For the synthesis of this compound, several green chemistry strategies could be envisioned to improve upon traditional methods that often rely on stoichiometric activating reagents and hazardous solvents. ucl.ac.uk

Catalytic Amide Bond Formation: A key principle of green chemistry is the use of catalysis. Instead of stoichiometric coupling reagents that generate significant waste, catalytic methods for amide bond formation are being developed. These include methods based on boronic acids, which can catalyze the direct amidation of carboxylic acids and amines. Applying such a catalyst to the reaction of succinic acid with N-butyl-N-ethylamine could provide a more atom-economical route to the target compound.

Use of Greener Solvents: Traditional amide synthesis often employs solvents like DMF and CH2Cl2, which have environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of more benign solvents. For the synthesis of N-substituted succinimides, water has been demonstrated as a viable solvent, offering a significantly greener alternative. ijcps.org Research into the feasibility of water or other green solvents like ionic liquids for the synthesis of tetrasubstituted succinamides could lead to more sustainable processes. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical synthesis. Biocatalytic methods for amide bond formation are gaining traction as a sustainable alternative to traditional chemical methods. rsc.org Hydrolases, for example, can be used in low-water systems to drive the equilibrium towards amide synthesis. The application of such enzymatic methods to the synthesis of this compound from succinic acid or its esters and N-butyl-N-ethylamine would represent a significant advancement in green synthesis.

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. Direct amidation methods, where a carboxylic acid reacts directly with an amine with the only byproduct being water, are highly atom-economical. acs.org Developing a catalytic direct amidation process for the synthesis of this compound would align with this principle.

Coordination Chemistry and Ligand Properties of N1,n4 Dibutyl N1,n4 Diethylsuccinamide

Theoretical Framework for Succinamide-Based Ligands

Succinamide-based ligands, such as N1,N4-Dibutyl-N1,N4-diethylsuccinamide, are characterized by two amide groups separated by a flexible ethylene (B1197577) (-CH2-CH2-) backbone. The coordination potential of these ligands is primarily dictated by the electronic and structural properties of the amide functional group (-C(O)N<).

The amide group possesses two primary donor atoms: the carbonyl oxygen and the amide nitrogen. Theoretical studies on related amide and imide systems provide a foundational understanding of their donor capabilities. journalirjpac.com The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl group's π-system, creating a resonance structure. This delocalization imparts a partial double-bond character to the C-N bond and reduces the electron density and basicity of the nitrogen atom, making it a weaker Lewis base compared to an amine nitrogen.

Conversely, this resonance increases the electron density on the carbonyl oxygen atom, enhancing its ability to act as a Lewis base and coordinate to a metal center. journalirjpac.com Density Functional Theory (DFT) calculations performed on the related succinimide (B58015) molecule have shown that coordination is most favorable through the carbonyl oxygen atom. journalirjpac.com For N,N'-disubstituted succinamides, the flexible ethylene bridge allows the two amide groups to orient themselves independently or cooperatively, making various coordination modes possible.

Ligand Design Principles for N,N'-Disubstituted Succinamides

The design of N,N'-disubstituted succinamide (B89737) ligands allows for the fine-tuning of their chemical and physical properties through the modification of the N-alkyl substituents. In the case of this compound, the presence of both butyl and ethyl groups on the nitrogen atoms introduces specific steric and electronic effects that influence its coordination behavior.

Steric Effects: The bulkiness of the butyl and ethyl groups plays a crucial role in determining the stereochemistry of the resulting metal complexes. researchgate.net These bulky groups can influence the coordination number of the metal center, favoring lower coordination numbers to minimize steric hindrance. researchgate.netmdpi.com They can also direct the geometry of the complex and may prevent the formation of certain polymeric structures that might be possible with smaller substituents. nih.gov

Solubility: The presence of four alkyl chains significantly increases the lipophilicity of the ligand. Consequently, both the free ligand and its metal complexes are expected to exhibit high solubility in nonpolar and moderately polar organic solvents, which is a critical factor for synthesis and application in homogeneous catalysis.

Potential Coordination Modes of this compound

The structural flexibility and presence of multiple donor atoms in this compound allow for several potential modes of coordination to a metal center.

In a unidentate coordination mode, the ligand binds to a metal center through a single donor atom. Given the electronic properties of the amide group, coordination through one of the carbonyl oxygen atoms is the most probable unidentate mode. This O-donor interaction is favored due to the higher electron density and steric accessibility of the oxygen lone pairs. Coordination through the nitrogen atom is less likely due to the delocalization of its lone pair and the significant steric hindrance created by the two attached alkyl groups (butyl and ethyl).

Bidentate coordination, or chelation, involves the ligand binding to a single metal center through two donor atoms, forming a stable ring structure. purdue.edulibretexts.org This is a highly probable coordination mode for this compound.

O,O-Chelation: The most anticipated coordination mode is bidentate chelation through the two carbonyl oxygen atoms. This O,O'-coordination would result in the formation of a stable seven-membered chelate ring. Studies on lanthanide complexes with the analogous ligand N,N,N',N'-tetramethylsuccinamide (TMSA) have confirmed that the ligand acts exclusively as a bidentate O,O'-chelator. acs.org This mode effectively encapsulates the metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination with two separate unidentate ligands. libretexts.org

N,O-Chelation: While theoretically possible, the formation of a chelate ring involving one nitrogen and one oxygen atom is considered less likely due to the lower basicity of the nitrogen atom and potential ring strain.

Beyond chelating a single metal ion, the ligand can also connect multiple metal centers. wikipedia.org

Bridging Coordination: this compound can act as a bridging ligand, where each of its carbonyl oxygen atoms coordinates to a different metal ion. wikipedia.org This can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. youtube.com Structural studies of lanthanide nitrate (B79036) complexes with N,N,N',N'-tetramethylsuccinamide have revealed dimeric and polymeric structures where the succinamide ligands act in both chelating and bridging bidentate fashions. nih.govacs.org The bulky N-alkyl groups on this compound would likely influence the nature and dimensionality of any resulting polymeric structures.

Synthesis and Isolation of Metal Complexes of this compound

While specific synthetic procedures for metal complexes of this compound are not reported, a general and effective method can be proposed based on standard coordination chemistry techniques. nih.govresearchgate.netwildlife-biodiversity.com The synthesis would typically involve the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general procedure would be:

Dissolve the metal salt (e.g., metal chlorides, nitrates, triflates, or perchlorates) in a suitable solvent such as ethanol, methanol, or acetonitrile.

Add a stoichiometric amount of the this compound ligand, also dissolved in the same solvent, to the metal salt solution. The molar ratio of ligand to metal would be varied (e.g., 1:1, 2:1, 4:1) to target complexes with different coordination numbers.

The reaction mixture would be stirred at room temperature or gently heated to facilitate complex formation.

Isolation of the resulting complex could be achieved by slow evaporation of the solvent, cooling to induce crystallization, or by adding a less-polar co-solvent to precipitate the product.

The resulting solid complex would then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. Characterization of the new complex would be performed using techniques such as FT-IR spectroscopy (to observe shifts in the C=O stretching frequency upon coordination), NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to definitively determine its structure. nih.govresearchgate.net

Complexation with Transition Metals (e.g., Palladium, Platinum, Silver)

This compound is anticipated to act as a bidentate ligand, coordinating to transition metal centers through the oxygen atoms of its two carbonyl groups. The lone pairs on the carbonyl oxygens serve as the primary donor sites, forming a stable chelate ring with the metal ion.

Palladium (Pd) and Platinum (Pt): For d⁸ metals like Palladium(II) and Platinum(II), a square planar geometry is highly characteristic. nih.govnih.gov It is expected that this compound would form stable, neutral complexes with the general formula [M(L)Cl₂] or, if two ligand molecules coordinate, [M(L)₂]²⁺, where 'L' represents the diamide (B1670390) ligand and M is Pd(II) or Pt(II). nih.gov In such complexes, the diamide would occupy two coordination sites, with other ligands like halides or solvents completing the coordination sphere. mdpi.com The formation of dinuclear structures, where the amide ligand bridges two metal centers, has also been observed in related amidate complexes of palladium, suggesting a possibility for more complex structural motifs.

The bite angle of the ligand and the steric bulk of the N-butyl and N-ethyl substituents would play a significant role in the geometry and stability of the resulting complexes. While many palladium complexes with diamide-type ligands are known to be effective catalysts in cross-coupling reactions, the specific catalytic activity of a complex with this compound would require empirical investigation. mdpi.com

Silver (Ag): Silver(I), a d¹⁰ metal ion, exhibits more varied coordination geometries, including linear, trigonal planar, and tetrahedral. nih.gov The complexation with this compound would likely result in complexes such as [Ag(L)]⁺ or [Ag(L)₂]⁺. Research on the related succinimide ligand has shown its ability to stabilize silver in higher oxidation states, such as Ag(III), forming square planar [Ag(succ)₄]⁻ complexes. nih.gov While succinimide coordinates through the nitrogen atom after deprotonation, the analogous succinamide ligand is expected to coordinate via its neutral carbonyl oxygen atoms. This difference in coordination mode makes a direct comparison challenging, but it highlights the versatility of related structural motifs in stabilizing silver ions. researchgate.netnih.gov

Complexation with Main Group Elements and Lanthanides

Main Group Elements: The Lewis basicity of the carbonyl oxygen atoms in this compound makes it a suitable ligand for coordination to Lewis acidic main group elements. Elements from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn) are known to form complexes with a variety of oxygen-donor ligands. The interaction would be primarily electrostatic, leading to the formation of adducts where the geometry is dictated by the preferred coordination number of the main group element. For instance, a tetrahedral or octahedral geometry could be expected depending on the metal and the stoichiometry of the complex. The bulky alkyl substituents on the nitrogen atoms could influence the number of ligands that can coordinate and may lead to lower coordination numbers.

Lanthanides: Lanthanide ions (Ln³⁺) are hard Lewis acids and show a strong affinity for oxygen-donor ligands. Extensive research on the coordination of a similar ligand, N,N,N',N'-tetramethylsuccinamide (TMSA), with lanthanide triflates and perchlorates provides a strong model for the expected behavior of this compound. nih.gov

Studies have shown that TMSA acts as a bidentate ligand, coordinating through both carbonyl oxygens to form eight-coordinate complexes of the type [Ln(TMSA)₄]³⁺ across the lanthanide series. nih.gov It is highly probable that this compound would behave similarly, forming analogous [Ln(L)₄]³⁺ species. The larger steric profile of the butyl and ethyl groups compared to methyl groups might influence the stability or exact geometry of the complexes but is unlikely to change the fundamental coordination mode. The coordination number of lanthanides can be variable, and complexes with different stoichiometries or those including solvent molecules in the coordination sphere are also possible, particularly for the larger, early lanthanides. bath.ac.ukd-nb.info The ionic nature of the lanthanide-ligand bond means that the geometry is often governed by minimizing steric repulsion between ligands.

Chelation Behavior and Stability Constants of this compound Complexes

This compound is a classic example of a bidentate chelating ligand. By binding to a metal center through two donor atoms, it forms a stable metallacycle. This phenomenon, known as the chelate effect , results in complexes that are significantly more thermodynamically stable than their analogues with monodentate ligands. libretexts.org The formation of a chelate complex with this ligand would lead to a more positive entropy change (ΔS) compared to the coordination of two separate monodentate amide ligands, which is the primary driving force behind the chelate effect. wikipedia.orgfiveable.me

The stability of the resulting metal complexes is quantified by their stability constants (log β). While no experimental data exists for this specific ligand, we can infer general trends and present illustrative values based on similar systems. The stability of the complexes would depend on several factors:

The nature of the metal ion: Harder metal ions will form more stable complexes with the hard oxygen donors of the amide. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability for divalent transition metals.

The size of the chelate ring: The flexible four-carbon backbone between the carbonyl groups would lead to the formation of a seven-membered chelate ring. While five- and six-membered rings are typically the most stable, the flexibility of the succinamide backbone can accommodate the formation of a relatively strain-free seven-membered ring.

The table below provides hypothetical stability constants for complexes of this compound with various metal ions to illustrate these principles.

Metal IonLog β₁ (1:1 Complex)Log β₂ (1:2 Complex)Coordination Geometry (Predicted)
Cu²⁺6.511.8Distorted Octahedral
Ni²⁺5.810.5Octahedral
Pd²⁺7.2-Square Planar
Zn²⁺5.19.4Tetrahedral/Octahedral
La³⁺4.58.28- or 9-Coordinate
Lu³⁺5.09.18-Coordinate
Note: The data in this table is illustrative and not based on experimental measurements for this compound. It is intended to demonstrate expected trends in stability based on known coordination chemistry principles.

Redox Properties of this compound Metal Complexes

The ligand this compound itself is not considered redox-active under typical electrochemical conditions. Its succinamide backbone is electronically saturated and lacks low-energy orbitals that could easily accept or donate electrons. Therefore, the redox properties of its metal complexes are expected to be primarily metal-centered .

This means that any observed redox events would involve changes in the oxidation state of the coordinated metal ion (e.g., M²⁺/M³⁺ or M²⁺/M¹⁺). The potential at which these redox events occur would be significantly influenced by the coordination environment provided by the diamide ligand. The strong σ-donating character of the carbonyl oxygen atoms would tend to increase the electron density on the metal center, generally making it easier to oxidize (a more negative redox potential) compared to an aquo ion.

Alternatively, redox activity could be introduced by incorporating a redox-active co-ligand into the complex. rsc.org For instance, a complex containing both the succinamide ligand and a known redox-active ligand (like a bipyridine or a quinone-type ligand) would exhibit redox behavior centered on the co-ligand. mdpi.com In such cases, the succinamide would act as an ancillary or spectator ligand, modifying the electronic properties and, consequently, the redox potential of the active co-ligand.

The introduction of ligands that can serve as electron reservoirs, so-called "non-innocent" ligands, can enable multi-electron reactivity that might otherwise be inaccessible, particularly for earth-abundant metals. rsc.orgescholarship.org While this compound is an "innocent" ligand, its role in stabilizing specific metal oxidation states could be crucial in the design of more complex, redox-active systems.

Spectroscopic and Advanced Characterization Methodologies for N1,n4 Dibutyl N1,n4 Diethylsuccinamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For N1,N4-Dibutyl-N1,N4-diethylsuccinamide, the symmetrical nature of the molecule simplifies the spectrum. Due to rotational freedom around the amide C-N bonds at room temperature, distinct signals for cis and trans isomers might be observed, though often an averaged signal is seen. The expected signals are assignable to the ethyl and butyl groups attached to the nitrogen atoms, as well as the central succinyl backbone.

The protons of the N-ethyl groups would appear as a quartet for the methylene (B1212753) (-CH2-) group coupled to the methyl (-CH3) protons, and a triplet for the methyl group. Similarly, the N-butyl chain would exhibit a triplet for the terminal methyl group, a triplet for the N-proximal methylene group, and two overlapping multiplets for the two central methylene groups. The succinamide (B89737) methylene protons would appear as a singlet, as they are chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound. Predicted data based on typical values for similar functional groups.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-N-CH₂-CH₃~3.3Quartet (q)4H
-N-CH₂-CH₂-CH₂-CH₃~3.2Triplet (t)4H
-CO-CH₂-CH₂-CO-~2.6Singlet (s)4H
-N-CH₂-CH₂-CH₂-CH₃~1.5Multiplet (m)4H
-N-CH₂-CH₂-CH₂-CH₃~1.3Multiplet (m)4H
-N-CH₂-CH₃~1.1Triplet (t)6H
-N-CH₂-CH₂-CH₂-CH₃~0.9Triplet (t)6H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum is expected to show signals for the carbonyl carbon, the succinamide methylene carbons, and the carbons of the N-ethyl and N-butyl groups. The chemical shift of the carbonyl carbon is characteristically downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Predicted data based on typical values for similar functional groups.

Assignment Predicted Chemical Shift (δ, ppm)
-C O-~172
-N-C H₂-CH₂-CH₂-CH₃~48
-N-C H₂-CH₃~42
-CO-C H₂-C H₂-CO-~30
-N-CH₂-C H₂-CH₂-CH₃~29
-N-CH₂-CH₂-C H₂-CH₃~20
-N-CH₂-C H₃~14
-N-CH₂-CH₂-CH₂-C H₃~13

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating complex connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity within the ethyl and butyl chains. For instance, a cross-peak would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~3.3 ppm would show a correlation to the carbon signal at ~42 ppm, confirming their assignment to the N-CH₂ of the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. A key correlation would be between the N-methylene protons of the ethyl and butyl groups and the carbonyl carbon, confirming the amide linkage.

While solution NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. proquest.com For this compound, ssNMR could be used to study its crystalline packing, conformational polymorphism, and the dynamics of the alkyl chains in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. researchgate.net The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions, providing valuable information on the solid-state conformation. For complexes of this ligand, ssNMR can probe the coordination environment of the metal ion and the conformational changes in the ligand upon binding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, such as amides. rsc.org In positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Upon fragmentation in the mass spectrometer (MS/MS), the protonated molecule will break in a predictable manner. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO). nih.govunl.pt This would lead to the formation of acylium ions. Another likely fragmentation is the loss of the alkyl chains attached to the nitrogen.

Table 3: Predicted ESI-MS Data for this compound. Predicted data based on the molecular formula C₁₆H₃₂N₂O₂.

Ion Predicted m/z Description
[M+H]⁺285.25Protonated molecule
[M+Na]⁺307.23Sodium adduct
[M-C₂H₅]⁺256.22Loss of an ethyl radical
[M-C₄H₉]⁺228.19Loss of a butyl radical
[C₁₀H₂₀NO]⁺170.15Fragment from cleavage of one amide bond

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly useful for the analysis of thermally labile and non-volatile molecules, including metal complexes. For this compound, MALDI-MS can be employed to determine its molecular weight and to characterize its metal complexes with minimal fragmentation.

In a typical MALDI-MS experiment, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the laser wavelength. Upon irradiation by the laser, the matrix absorbs energy and transfers it to the analyte, leading to its desorption and ionization, primarily as a singly protonated molecule [M+H]⁺. The choice of matrix is crucial and is determined empirically, with common matrices for small molecules including α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

For this compound, the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. When analyzing its metal complexes, MALDI-MS can reveal the stoichiometry of the complex by identifying peaks corresponding to the ligand bound to the metal ion, often with the retention of counter-ions. The gentle nature of this technique helps in preserving the integrity of the coordination sphere during analysis.

Analyte Expected Ion Predicted m/z Notes
This compound[M+H]⁺285.26M = C₁₆H₃₂N₂O₂
Metal Complex (e.g., with Cu²⁺)[M + Cu]²⁺ or [M + CuCl]⁺VariableDependent on the specific metal and counter-ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint" for identification.

For a tertiary aliphatic amide like this compound, the fragmentation is predictable. The most common fragmentation pathway for aliphatic amides is α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized acylium ion or an iminium ion. Another potential fragmentation pathway is the McLafferty rearrangement, although this is more common in amides with longer acyl chains containing γ-hydrogens.

The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺), albeit potentially of low intensity, and several characteristic fragment ions.

Fragmentation Pathway Resulting Ion Predicted m/z
α-cleavage (loss of butyl radical)[M - C₄H₉]⁺227.19
α-cleavage (loss of ethyl radical)[M - C₂H₅]⁺255.22
Cleavage of the succinyl backboneVarious smaller fragmentsVariable

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental formula for a given mass.

When this compound is analyzed by HRMS, the exact mass of its molecular ion can be determined. This experimentally determined exact mass can then be compared to the theoretical exact masses of possible elemental compositions to confirm its molecular formula (C₁₆H₃₂N₂O₂). HRMS is also invaluable in the characterization of its metal complexes, as it can confirm the elemental composition of the entire complex, including the metal ion and any associated ligands or counter-ions. This technique is often coupled with soft ionization methods like electrospray ionization (ESI) for the analysis of metal complexes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Ligand-Metal Coordination Fingerprints

When this compound acts as a ligand and coordinates to a metal ion, significant changes are observed in its vibrational spectrum. The coordination typically occurs through the oxygen atoms of the carbonyl groups. This donation of electron density from the carbonyl oxygen to the metal ion weakens the C=O double bond.

As a result, the amide I band (C=O stretch) is expected to shift to a lower frequency (a redshift) in the IR and Raman spectra of the metal complex compared to the free ligand. The magnitude of this shift can provide information about the strength of the ligand-metal bond. Shifts in other vibrational modes, such as the C-N stretching vibrations, may also occur upon coordination. These spectral shifts serve as a clear "fingerprint" of ligand-metal coordination.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. By analyzing the scattering pattern of X-rays interacting with the electron clouds of atoms in a crystal lattice, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction

To perform single-crystal XRD analysis, a high-quality, single crystal of this compound would be required. This crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected by a detector.

Hypothetical Data Table for Single Crystal XRD:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1510
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

Note: The data in this table is purely hypothetical and serves as an illustration of the parameters that would be determined from a single-crystal XRD experiment.

From this data, a detailed molecular structure of this compound could be constructed, revealing the conformation of the butyl and ethyl chains and the geometry around the amide functional groups.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is employed when suitable single crystals cannot be obtained. A polycrystalline sample of this compound would be finely ground and exposed to an X-ray beam. The diffracted X-rays would be detected as a function of the scattering angle (2θ).

The resulting powder pattern would be a unique fingerprint for the crystalline phase of the compound. It could be used for phase identification, to assess sample purity, and to determine unit cell parameters.

Hypothetical Data Table for Powder XRD:

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.67100
15.55.7145
20.84.2780
22.14.0265
25.73.4630

Note: This table represents a hypothetical powder diffraction pattern and is for illustrative purposes only.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound, this analysis would be crucial for confirming its empirical formula, C₁₆H₃₂N₂O₂.

The analysis involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data:

ElementTheoretical Mass %Hypothetical Experimental Mass %
Carbon (C)67.56%67.50%
Hydrogen (H)11.34%11.40%
Nitrogen (N)9.85%9.80%
Sulfur (S)0.00%Not Detected

Note: The experimental values are hypothetical and would be expected to be in close agreement with the theoretical values for a pure sample.

Close correlation between the experimentally determined mass percentages and the calculated theoretical values would provide strong evidence for the purity and elemental composition of the synthesized this compound.

Computational and Theoretical Studies of N1,n4 Dibutyl N1,n4 Diethylsuccinamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For N1,N4-Dibutyl-N1,N4-diethylsuccinamide, DFT studies would typically investigate its ground state properties, including:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. These are crucial for predicting reactivity.

Thermodynamic Properties: Estimating thermodynamic quantities like enthalpy of formation, entropy, and Gibbs free energy.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are based on first principles of quantum mechanics without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as:

Electron Correlation Effects: A more precise account of the interactions between electrons.

Excited State Properties: Information about how the molecule interacts with light.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and ethyl chains in this compound suggests that it can adopt multiple conformations.

Energetic Landscapes and Preferred Conformations

Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This would reveal the most likely shapes the molecule adopts at a given temperature.

Solvent Effects on Molecular Conformation

Molecular dynamics (MD) simulations could be employed to study the behavior of the molecule over time, particularly in the presence of a solvent. These simulations would provide insights into how interactions with solvent molecules influence the conformational preferences and dynamics of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are also valuable for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in its infrared (IR) spectrum. This is useful for identifying the presence of specific functional groups.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Further, no data is available to generate the requested tables of compound names.

Advanced Applications and Research Directions in Chemical Science

Applications in Materials Science

While no specific studies detail the use of N1,N4-Dibutyl-N1,N4-diethylsuccinamide in materials science, the general class of succinamides and related amide compounds suggests potential, yet unexplored, applications.

Polymer Chemistry and Polymer Functionalization

There is currently no available research demonstrating the use of this compound as a monomer or functionalizing agent in polymer chemistry. In theory, diamide (B1670390) structures can sometimes be incorporated into polymer backbones, potentially influencing properties such as thermal stability and solubility. However, without experimental data, this remains speculative.

Development of Functional Soft Materials

The development of functional soft materials, such as gels or liquid crystals, often relies on molecules that can form specific intermolecular interactions. Amide-containing molecules can participate in hydrogen bonding, which is a key interaction in the formation of such materials. The dibutyl and diethyl substitutions on the nitrogen atoms of this compound would influence its solubility and packing, but its potential to act as a gelator or liquid crystal mesogen has not been investigated.

Supramolecular Chemistry and Self-Assembly

The self-assembly of molecules into well-defined supramolecular structures is driven by non-covalent interactions. While the amide groups in this compound could theoretically participate in hydrogen bonding networks, a critical driver for self-assembly, no studies have been published that explore or confirm this behavior for this specific compound.

Role in Catalysis and Reaction Engineering

The potential for this compound to be used in catalysis is an area devoid of direct research, though the broader class of chiral succinimides has seen some investigation.

Ligand in Homogeneous and Heterogeneous Catalysis

A thorough search of scientific databases reveals no instances of this compound being employed as a ligand in either homogeneous or heterogeneous catalysis. The nitrogen and oxygen atoms within the molecule possess lone pairs of electrons, a prerequisite for acting as a ligand to a metal center. However, its efficacy and coordination properties have not been documented.

Contributions to Analytical Chemistry Methodologies

Currently, there is limited specific information available in peer-reviewed literature regarding the direct application of this compound in established analytical chemistry methodologies. The potential utility of this compound can be inferred from the broader class of N,N,N',N'-tetra-substituted succinamides, which have been investigated for their coordination chemistry. However, detailed research findings on this particular derivative are scarce.

Extraction and Separation Processes

While amides are known to be effective extractants for various metal ions, specific studies detailing the use of this compound for extraction and separation processes are not readily found in the public domain. The efficiency of such processes would theoretically depend on factors like the nature of the target ion, the organic diluent used, and the acidity of the aqueous phase. Without experimental data, a quantitative assessment of its performance as an extractant remains speculative.

Sensing and Detection Technologies

The application of this compound in sensing and detection technologies is another area that is not well-documented. In principle, diamide compounds can be functionalized to act as ionophores in chemical sensors or as fluorescent probes. However, research to develop and characterize such sensors based on this specific succinamide (B89737) derivative has not been prominently reported.

Application as a Chemical Reagent or Building Block in Organic Synthesis

The utility of this compound as a reagent or building block in organic synthesis is not extensively covered in the available scientific literature. While its structure suggests potential for various chemical transformations, specific examples and detailed research findings are lacking.

Reagent in Condensation Reactions

There is no significant body of research demonstrating the use of this compound as a reagent in condensation reactions. The amide functionalities are generally stable, and while they can participate in certain condensation reactions under specific conditions, this has not been a reported focus for this compound.

Precursor for Complex Molecular Architectures

The potential of this compound as a precursor for complex molecular architectures has not been explored in depth. Its symmetrical structure and the presence of four alkyl groups on the nitrogen atoms could offer interesting possibilities in supramolecular chemistry or in the synthesis of more elaborate molecules. However, to date, no such synthetic pathways originating from this compound have been published.

Future Research Perspectives and Challenges in this compound Chemistry

The chemistry of this compound presents a largely unexplored field. Future research could be directed towards a systematic investigation of its coordination properties with a range of metal ions, which would be the first step in evaluating its potential in extraction and separation science. Synthesis of novel sensors incorporating this molecule could also be a fruitful area of investigation.

Q & A

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Solutions :
  • Detailed Protocols : Publish step-by-step synthesis procedures, including reaction times and solvent grades.
  • Inter-Lab Collaborations : Conduct round-robin tests to identify variable sources (e.g., reagent lot variations).
  • Open Data : Share raw spectral/chromatographic data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.